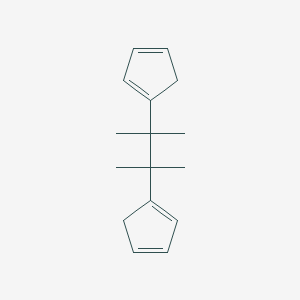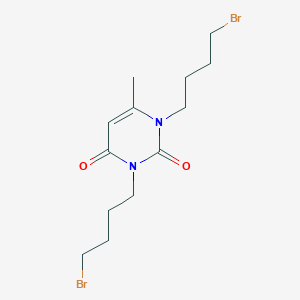![molecular formula C10H18 B14609119 2,2-Dimethylbicyclo[2.2.2]octane CAS No. 60034-15-3](/img/structure/B14609119.png)
2,2-Dimethylbicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylbicyclo[2.2.2]octane is a bicyclic hydrocarbon with a unique structure that consists of a bicyclo[2.2.2]octane framework with two methyl groups attached to the second carbon atom. This compound is part of a larger class of bicyclic compounds that are known for their rigidity and strain-free systems, making them interesting targets for various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylbicyclo[2.2.2]octane can be achieved through several methods, including the Diels-Alder reaction and ring-closing metathesis. One common approach involves the Diels-Alder reaction between a suitable diene and a dienophile, followed by ring-closing metathesis to form the bicyclic structure . The reaction conditions typically involve the use of a catalyst such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2,2-Dimethylbicyclo[2.2.2]octane has several scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential use in designing inhibitors for specific enzymes and proteins.
Industry: Utilized in the production of polymers and advanced materials due to its rigid and stable structure.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylbicyclo[2.2.2]octane in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into hydrophobic pockets of proteins, thereby inhibiting their activity. For example, derivatives of this compound have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, by promoting DNA-interstrand cross-linking .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: The parent compound without the dimethyl substitution.
2,3-Dimethylbicyclo[2.2.2]octane: A similar compound with methyl groups on the second and third carbon atoms.
Bicyclo[2.2.1]heptane: A related bicyclic compound with a different ring structure.
Uniqueness
2,2-Dimethylbicyclo[2.2.2]octane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups on the second carbon atom enhances its hydrophobicity and stability, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
60034-15-3 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
2,2-dimethylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18/c1-10(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7H2,1-2H3 |
Clé InChI |
LVLCIUJKFZLOKS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CCC1CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)


![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)


![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)



![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)



